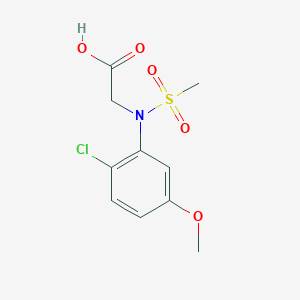

1-(Carboxymethyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid

Overview

Description

Carboxymethyl derivatives are often synthesized from cellulose, yielding products with properties like high viscosity, hydrophilicity, defoaming, and chelating ability . They are extensively used in various industries including food, agriculture, wastewater treatment, pharmacy, and medicine .

Synthesis Analysis

Carboxymethyl cellulose (CMC), a common carboxymethyl derivative, is produced by the alkali-catalyzed reaction of cellulose with chloroacetic acid . The carboxymethyl groups (-CH2-COOH) are bonded to some of the hydroxyl groups of the glucopyranose monomers that make up the cellulose backbone .Molecular Structure Analysis

The functional properties of CMC depend on the degree of substitution of the cellulose structure (i.e., how many of the hydroxyl groups have been converted to carboxymethyl groups in the substitution reaction), as well as the chain length of the cellulose backbone structure and the degree of clustering of the carboxymethyl substituents .Chemical Reactions Analysis

The crosslinking of CMC with polycarboxylic acids such as citric acid and fumaric acid occurs between the hydroxyl groups of CMC and carboxylic groups of polycarboxylic acids via esterification .Scientific Research Applications

Hydrogen Bonding Studies

A study by Dobbin et al. (1993) explored hydrogen bonding in 1,2-dialkyl-4-oxo-1,4-dihydropyridin-3-yloxyethanoic acids, closely related to the compound . The research revealed significant insights into intramolecular and intermolecular hydrogen bonding, providing a foundational understanding of the chemical behavior of similar compounds (Dobbin, Hider, Rizvi, Maki & Helm, 1993).

Synthesis and Characterization

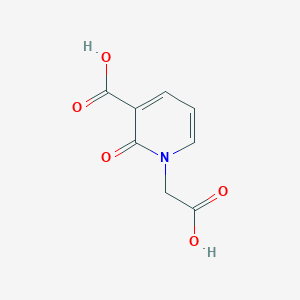

Zhao Jing-gui (2005) conducted a study focusing on the synthesis and characterization of 2-oxo-1,2-dihydropyridine-1-acetic acid, which is structurally similar to the compound . This research provides valuable insights into the synthetic processes and structural analysis of these types of compounds (Zhao Jing-gui, 2005).

Potential as Drug Precursors

Research by Dotsenko et al. (2019) explored the synthesis of 2-oxo-1,2-dihydropyridine-3-carboxylic acid derivatives, highlighting their potential as drug precursors. This indicates the compound's relevance in the pharmaceutical field (Dotsenko, Russkih, Aksenov & Aksenova, 2019).

Catalytic Applications

A study by Paul et al. (2021) investigated 1D Zn(II) coordination polymers using similar compounds. These polymers showed effectiveness as heterogeneous catalysts in environmentally friendly conditions. This research opens up possibilities for the compound's application in green chemistry and catalysis (Paul, Karmakar, da Silva & Pombeiro, 2021).

Antibacterial Properties

Egawa et al. (1984) synthesized pyridonecarboxylic acids, including compounds structurally related to the one , and evaluated their antibacterial properties. This suggests potential applications of such compounds in developing new antibacterial agents (Egawa, Miyamoto, Minamida, Nishimura, Okada, Uno & Matsumoto, 1984).

Mechanism of Action

Target of Action

It’s worth noting that carboxymethyl derivatives like carboxymethyl cellulose have been found to bind to the surface of corneal epithelial cells via its glucopyranose subunits binding to glucose receptors glut-1 .

Mode of Action

Carboxymethyl derivatives are known for their ability to interact with various biological targets due to their polar carboxyl groups, which render them soluble and chemically reactive .

Biochemical Pathways

Carboxymethyl derivatives are known to be involved in various biochemical processes due to their chemical reactivity .

Pharmacokinetics

It’s worth noting that carboxymethyl derivatives like carboxymethyl cellulose have been found to have a residence time of approximately 2 hours when bound to corneal cells .

Result of Action

Carboxymethyl derivatives are known for their ability to interact with various biological targets and induce changes due to their chemical reactivity .

Action Environment

It’s worth noting that the functional properties of carboxymethyl derivatives depend on the degree of substitution of the cellulose structure, as well as the chain length of the cellulose backbone structure and the degree of clustering of the carboxymethyl substituents .

properties

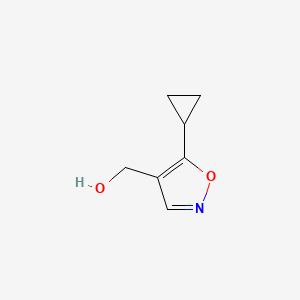

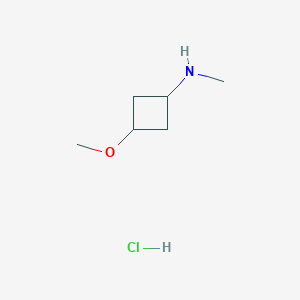

IUPAC Name |

1-(carboxymethyl)-2-oxopyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO5/c10-6(11)4-9-3-1-2-5(7(9)12)8(13)14/h1-3H,4H2,(H,10,11)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZMOLGWQLGATQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=O)C(=C1)C(=O)O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Carboxymethyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Oxan-4-yl[3-(trifluoromethyl)phenyl]methanamine hydrochloride](/img/structure/B1434905.png)

![Methyl 2-[4-(aminomethyl)oxan-4-yl]acetate hydrochloride](/img/structure/B1434906.png)

![[4-(Naphthalen-1-yloxy)phenyl]methanamine hydrochloride](/img/structure/B1434908.png)

![9-(Trifluoromethyl)-6-azaspiro[3.5]nonane](/img/structure/B1434909.png)

![[(6-Chloro-1-isopropyl-1H-benzimidazol-2-yl)methyl]amine dihydrochloride](/img/structure/B1434915.png)

![2-[(4-Ethoxyphenyl)(methylsulfonyl)amino]butanoic acid](/img/structure/B1434922.png)